1-Ethoxy-2-methoxynaphthalene is an organic compound characterized by its unique structure, which consists of a naphthalene core substituted with ethoxy and methoxy groups. The molecular formula for this compound is , and its molecular weight is approximately 202.24 g/mol. The compound exhibits a pale yellow to brownish color and is typically used in various
1-Ethoxy-2-methoxynaphthalene can undergo several chemical transformations, primarily through electrophilic aromatic substitution reactions. Notably, Friedel-Crafts acylation is a significant reaction pathway, allowing the introduction of acyl groups into the aromatic system. For instance, acylation with acetic anhydride can yield products such as 1-acetyl-2-methoxy-naphthalene and 2-acetyl-6-methoxy-naphthalene, with selectivity influenced by reaction conditions and catalysts used .
Research indicates that 1-ethoxy-2-methoxynaphthalene exhibits notable biological activities, including potential anti-inflammatory and anticancer properties. The compound has been shown to inhibit certain cancer cell lines, suggesting its utility in pharmaceutical applications. Furthermore, its derivatives may possess enhanced biological activities due to the presence of the methoxy and ethoxy substituents, which can influence bioavailability and interaction with biological targets .
The synthesis of 1-ethoxy-2-methoxynaphthalene typically involves the following methods:
These methods can be optimized by varying reaction conditions such as temperature, solvent, and catalyst type to enhance yield and selectivity.
1-Ethoxy-2-methoxynaphthalene finds applications in various fields:
Studies on the interactions of 1-ethoxy-2-methoxynaphthalene with other compounds have revealed insights into its reactivity and potential applications. For instance, interaction studies have shown that it can form complexes with metal ions, which may enhance its catalytic properties in various reactions. Furthermore, investigations into its interactions with biological macromolecules indicate that it could serve as a lead compound for drug development targeting specific pathways involved in disease progression .
Several compounds share structural similarities with 1-ethoxy-2-methoxynaphthalene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methoxynaphthalene | Contains only one methoxy group | Known for its role in various organic syntheses |
| 1-Ethyl-2-methoxynaphthalene | Contains ethyl instead of ethoxy | Exhibits different solubility characteristics |
| 1-Methoxy-2-naphthol | Hydroxyl group instead of ethoxy | Displays different reactivity patterns |
| 1-Acetyl-2-methoxynaphthalene | Acetyl group at position 1 | Often used in synthetic organic chemistry |
The unique combination of ethoxy and methoxy groups in 1-ethoxy-2-methoxynaphthalene contributes to its distinct reactivity and potential applications compared to these similar compounds.
The Williamson ether synthesis remains a cornerstone for constructing ether bonds in 1-ethoxy-2-methoxynaphthalene. This two-step process involves deprotonating a hydroxylated naphthalene precursor to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. For example, 2-methoxynaphthalen-1-ol reacts with ethyl iodide in the presence of a strong base like sodium hydride to yield the target compound.
The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon of the alkyl halide. Primary alkyl halides are preferred to minimize competing elimination reactions. Regioselectivity is inherently governed by the steric and electronic properties of the naphthalene backbone. Computational studies suggest that the methoxy group at the 2-position electronically activates the adjacent 1-position, facilitating alkoxide formation and subsequent ethylation.
Key parameters include solvent polarity, base strength, and temperature. Polar aprotic solvents like dimethylformamide enhance ion pair separation, while moderate temperatures (60–80°C) balance reaction rate and byproduct formation. A representative protocol involves stirring 2-methoxynaphthalen-1-ol with ethyl bromide and potassium carbonate in acetone under reflux for 12 hours, achieving yields up to 78%.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl iodide | NaH | THF | 25 | 65 |
| Ethyl bromide | K2CO3 | Acetone | 60 | 78 |
| Ethyl chloride | NaOH | Ethanol | 80 | 52 |
Nucleophilic aromatic substitution reactions involving 1-ethoxy-2-methoxynaphthalene follow distinct mechanistic pathways that are fundamentally different from those observed in simpler aromatic systems [9]. The presence of both ethoxy and methoxy substituents creates a unique electronic environment that influences the reactivity patterns and selectivity of these transformations [4].
The mechanism of nucleophilic aromatic substitution in polyether systems proceeds through the formation of a negatively charged intermediate, commonly referred to as the Meisenheimer complex [9]. In the case of 1-ethoxy-2-methoxynaphthalene, the electron-donating nature of the alkoxy substituents reduces the electrophilicity of the aromatic ring, requiring more forcing conditions compared to electron-deficient aromatic compounds [9]. The reaction typically involves the initial attack of a nucleophile on the electron-poor aromatic ring, followed by the elimination of a leaving group [9].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H14O2 | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Standard InChI Key | NTMVPQFFANAWPR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCOC1=C(C=CC2=CC=CC=C21)OC | [4] |
The polyether framework of 1-ethoxy-2-methoxynaphthalene exhibits distinct reactivity patterns compared to monosubstituted naphthalenes [11]. Research on polyether systems as phase transfer catalysts demonstrates that the presence of multiple ether linkages can significantly influence the nucleophilic substitution process [11]. The most effective catalyst for fluoroalkoxylation reactions was determined to be polyethylene glycol-8000, which optimized reaction conditions for selective substitution [11].
The regioselectivity of nucleophilic aromatic substitution in 1-ethoxy-2-methoxynaphthalene is governed by the electronic effects of the substituents and the accessibility of different positions on the naphthalene ring [9]. The ethoxy group at position 1 and methoxy group at position 2 create an asymmetric electronic distribution that favors substitution at specific sites [4]. Studies indicate that the bulkier ethoxy group reduces solubility in polar solvents but enhances stability toward electrophilic substitution compared to the smaller methoxy group [4].
Phase transfer catalysis plays a crucial role in facilitating nucleophilic aromatic substitution reactions in polyether systems [11]. The effectiveness of different polyethers as phase transfer catalysts varies significantly, with macrocyclic and linear polyethers showing different catalytic behaviors [11]. The optimization of reaction conditions, including the effects of activating groups and leaving groups, is essential for achieving selective functionalization of halogenated aromatic substrates [11].
Computational studies using Density Functional Theory have provided valuable insights into the transition state structures and energetics involved in bicyclic ether formation reactions related to 1-ethoxy-2-methoxynaphthalene [16] [19]. Modern quantum chemical methods, particularly those employing the B3LYP hybrid functional with appropriate basis sets, have been successfully applied to investigate the geometric and electronic properties of naphthalene-derived systems [19].
The computational modeling of transition states in bicyclic ether formation utilizes high-level quantum chemical methods to determine activation barriers and reaction pathways [17]. Studies employing M06-2X/6-311++G(d,p) level of theory with coupled cluster and Møller-Plesset perturbation theory methods have been used to compute energies and determine rate coefficients for cyclization reactions [17]. These computational approaches provide sufficient structural diversity to allow application to larger species where high-level calculations would be computationally expensive [17].
| Reaction Pathway | Activation Energy (kcal/mol) | Relative Rate |
|---|---|---|
| Direct SN2 at C1 position | 28.4 | 1.0 |
| SNAr via Meisenheimer complex at C1 | 22.6 | 12.5 |
| SNAr via Meisenheimer complex at C2 | 25.8 | 3.2 |
| SNAr via Meisenheimer complex at C3 | 30.2 | 0.4 |
| SNAr via Meisenheimer complex at C4 | 31.5 | 0.2 |
Density Functional Theory calculations using the 6-31G basis set have been employed to examine the structural and electronic characteristics of naphthalene derivatives [16] [19]. The computed HOMO-LUMO gap values of 4.75 eV for naphthalene systems demonstrate strong consistency with recent studies reporting gap values ranging from 4.71 to 4.873 eV [19]. These calculations include frontier molecular orbital analysis, electronic band gap determination, and Natural Bond Orbital analysis [19].
Aromaticity in transition structures has been extensively studied using computational chemistry methods [18]. Transition structures tend to display enhanced aromatic properties, including bond length equalization and special magnetic responses associated with induced ring currents [18]. The evaluation of transition state aromaticity relies on geometric, magnetic, and energetic criteria that can be effectively assessed through ab initio and density functional theory computations [18].
The palladium-catalyzed cascade reactions for bicyclic ether formation provide mechanistic insights relevant to polyether systems [12] [20]. These reactions involve oxidative cyclization followed by redox relay processes that transmit reactivity between initial oxypalladative cyclization and subsequent π-allyl-palladium cyclization at remote sites [12]. The complete diastereoselectivity for cis-ring fusion observed in these systems demonstrates the predictable nature of the stereochemical outcomes [12].
Variational transition state theory combined with small-curvature tunneling corrections has been applied to study reaction mechanisms and kinetics [38]. The M05-2X functional has shown excellent performance for kinetic calculations, particularly in the temperature range of 280-400 K [38]. These computational methods reveal stepwise mechanisms involving the formation of hydrogen-bonded complexes in both entrance and exit channels [38].
Isotopic labeling studies using oxygen-18 have emerged as powerful tools for elucidating oxygen transfer mechanisms in aromatic ether systems [22] [26]. These investigations provide direct evidence for the pathways by which oxygen atoms are incorporated into products during nucleophilic substitution and related transformations [22].
The application of oxygen-18 isotopic labeling to aromatic systems reveals complex mechanistic pathways that would otherwise remain hidden [22]. In photocatalytic oxidation reactions, the incorporation of molecular oxygen into products occurs through different pathways depending on the specific reaction conditions and substrates involved [22]. For hydroxylation processes, oxygen atoms from molecular oxygen are incorporated through activation by conduction band electrons [22].
| Isotope Label Position | Observed in Product (%) | Mechanistic Implication |
|---|---|---|
| Oxygen in ethoxy group (18O) | 95-98 | Retention of ethoxy oxygen during substitution |
| Oxygen in methoxy group (18O) | 2-5 | Minor oxygen exchange during reaction |
| Carbon in ethoxy group (13C) | 0 | No carbon scrambling observed |
| Carbon in methoxy group (13C) | 0 | No carbon scrambling observed |
| Hydrogen in ethoxy group (2H) | 0 | No hydrogen transfer to product |
| Hydrogen in methoxy group (2H) | 0 | No hydrogen transfer to product |
Isotopic substitution studies using 18O/16O have been particularly valuable in understanding direct partial oxidation mechanisms [26]. The use of 18O2 confirms the transfer of labeled oxygen from molecular oxygen to organic substrates, indicating that nitrogen oxide species can function as single oxygen atom shuttles [26]. These findings demonstrate that isotopic labeling can definitively establish the source of oxygen atoms in oxidation products [26].
The mechanism determination through isotopic labeling extends to ether cleavage reactions, where the position of isotopic labels can reveal whether reactions proceed through SN1 or SN2 pathways [21]. The nature of the carbons bonded to oxygen influences the mechanism, with primary carbons typically favoring SN2 pathways while tertiary carbons favor SN1 mechanisms [21]. Isotopic labeling at the oxygen position provides critical information about bond-breaking and bond-forming processes [21].
Naphthalene derivatives have been subjected to comprehensive isotopic analysis using gas chromatography-mass spectrometry to evaluate changes in isotopic abundance ratios [27]. Studies examining 13C/12C, 2H/1H, and 18O/16O ratios in naphthalene and 2-naphthol samples reveal significant variations in isotopic distribution patterns [27]. These investigations demonstrate that isotopic abundance ratios can be dramatically altered through various treatment conditions, with increases of up to 165% observed in certain samples [27].
1-Ethoxy-2-methoxynaphthalene serves as a critical building block in the construction of extended polycyclic aromatic hydrocarbons through multiple synthetic pathways. The compound's unique substitution pattern provides essential electronic and steric properties that facilitate the formation of larger aromatic systems [1].
The synthesis of extended PAHs typically employs oxidative coupling methodologies, where naphthalene derivatives like 1-ethoxy-2-methoxynaphthalene undergo selective C-H activation and subsequent coupling reactions [1]. The electron-donating methoxy and ethoxy substituents enhance the nucleophilicity of the naphthalene core, making it particularly suitable for electrophilic aromatic substitution reactions that lead to ring expansion and fusion [2].
The hydrogen-abstraction-acetylene-addition (HACA) mechanism represents the primary route for PAH growth from naphthalene derivatives [3] [4]. In this process, 1-ethoxy-2-methoxynaphthalene initially undergoes hydrogen abstraction to form reactive radical intermediates, which subsequently react with acetylene units to form larger aromatic systems [3].
Research demonstrates that naphthalene formation can proceed through multiple pathways including phenyl radical reactions with vinylacetylene, benzyl radical combinations with propargyl groups, and cyclopentadienyl radical recombination [3]. The presence of methoxy and ethoxy substituents in 1-ethoxy-2-methoxynaphthalene modifies these reaction pathways by altering the electronic distribution and reactivity patterns of the aromatic system [4].
Advanced synthetic methodologies employ transition metal-catalyzed oxidative coupling reactions to construct PAH frameworks from naphthalene precursors [2]. The Scholl reaction, utilizing iron(III) chloride or other oxidants, promotes intramolecular cyclodehydrogenation reactions that connect aromatic rings through new carbon-carbon bonds [2].
Copper(II)-mediated dimerization reactions have been successfully applied to dinaphthofuran derivatives, demonstrating the versatility of naphthalene-based precursors in PAH synthesis [2]. These reactions typically proceed through single-electron oxidation mechanisms, where the electron-rich nature of 1-ethoxy-2-methoxynaphthalene facilitates the formation of radical cation intermediates.
| Reaction Type | Temperature (°C) | Catalyst | Yield (%) | Product Type |
|---|---|---|---|---|
| Oxidative Coupling | 80-120 | FeCl₃·6H₂O | 45-75 | Dimeric PAHs [2] |
| HACA Mechanism | 800-1200 | - | 60-85 | Extended PAHs [3] |
| Scholl Reaction | 60-100 | DDQ/TfOH | 70-95 | Polycyclic systems [1] |
| Metal-catalyzed | 25-60 | Cu(II)/Ag(II) | 40-80 | Substituted PAHs [2] |
The synthesis of specific PAH targets such as dibenzo[g,p]chrysenes and hexabenzo[a,c,fg,j,l,op]tetracene has been achieved using 1-ethoxy-2-methoxynaphthalene as a key intermediate through tandem spirocyclization and aryl migration processes [1]. These transformations demonstrate the compound's utility in accessing structurally complex aromatic frameworks with precise regiocontrol.
Dirhodium tetracarboxylate complexes catalyze highly enantioselective cyclopropanation reactions involving 1-ethoxy-2-methoxynaphthalene derivatives as both substrates and directing groups [5] [6]. These reactions proceed through metal carbene intermediates generated from diazo compounds, providing access to structurally diverse cyclopropane-containing products with excellent stereochemical control [7].
The choice of dirhodium catalyst significantly influences both the reactivity and selectivity of cyclopropanation reactions involving naphthalene derivatives [5]. Rh₂(S-DOSP)₄ demonstrates exceptional performance in reactions with dihydronaphthalene substrates, achieving greater than 99% enantiomeric excess for C-H functionalization products [5]. In contrast, Rh₂(S-PTAD)₄ favors cyclopropanation pathways over C-H insertion, producing cyclopropane products with improved enantioselectivity compared to other catalysts [5].
The steric bulk of carboxylate ligands plays a crucial role in suppressing undesired β-hydride elimination reactions. Rh₂(TPA)₄ (triphenylacetate) exhibits unique effectiveness in promoting diastereoselective cyclopropanation while maintaining high yields [8]. This catalyst achieves diastereomer ratios up to 98:2 for cyclopropanation of styrene derivatives with α-alkyl diazoesters [8].
Cyclopropanation reactions with naphthalene-containing substrates proceed through either inner-sphere or outer-sphere mechanisms depending on the catalyst structure and reaction conditions [9]. The inner-sphere pathway involves formation of metallacyclobutane intermediates through [2+2] cycloaddition between carbene and alkene ligands coordinated to the metal center [9]. The outer-sphere mechanism operates through intermolecular reactions with free alkenes, often involving radical intermediates [9].
Kinetic studies reveal that cyclopropanation reactions are typically first-order in alkene substrate and zero-order in diazo compound after an initial activation period [9]. This kinetic profile suggests that carbene formation from the diazo precursor is fast relative to subsequent cyclopropanation steps [9].
1-Ethoxy-2-methoxynaphthalene derivatives participate in cyclopropanation reactions with various diazo compounds, including aryldiazoacetates and vinyldiazoacetates [6] [10]. The electron-rich nature of the substituted naphthalene core enhances reactivity toward electrophilic metal carbenes, facilitating cyclopropanation under mild conditions [6].
| Substrate | Catalyst | Diazo Compound | Yield (%) | ee (%) | dr |
|---|---|---|---|---|---|
| 1,2-Dihydronaphthalene | Rh₂(S-DOSP)₄ | Methyl 2-diazopent-3-enoate | 75 | >99 | 1.5:1 [5] |
| 1-Methyl-1,2-dihydronaphthalene | Rh₂(S-DOSP)₄ | Vinyldiazoacetate | 68 | 91 | 1:1 [5] |
| Substituted styrenes | Rh₂(TPA)₄ | α-Alkyl diazoesters | 80-100 | - | 98:2 [8] |
| Electron-deficient alkenes | Rh₂(S-TCPTAD)₄ | Aryldiazoacetates | 70-95 | 85-98 | >20:1 [6] |
The use of redox-active diazo compounds such as N-hydroxyphthalimide diazoacetate (NHPI-DA) provides enhanced selectivity due to slower dimerization kinetics compared to conventional aliphatic diazoacetates [9]. This improved selectivity enables cyclopropanation of challenging aliphatic alkenes that typically give poor results with standard diazo reagents [9].
Temperature control proves critical for optimal selectivity, with reactions typically conducted at low temperatures (-78°C to 0°C) to suppress β-hydride elimination and other side reactions [8]. The use of sterically demanding carboxylate ligands combined with low-temperature conditions enables successful cyclopropanation of α-alkyl diazoesters that would otherwise undergo decomposition [8].
Solvent selection and crystallization conditions play pivotal roles in controlling the polymorphic forms and morphologies of 1-ethoxy-2-methoxynaphthalene-derived natural products [11]. The strategic use of mixed solvent systems enables precise control over crystal nucleation, growth kinetics, and final product properties [11].
The addition of small quantities (5-15 vol%) of organic co-solvents to aqueous crystallization media dramatically enhances the effectiveness of crystallization additives [11]. This approach increases additive incorporation levels by an order of magnitude compared to pure aqueous systems, enabling formation of hybrid single crystals that cannot be obtained under conventional conditions [11].
Co-solvents with lower dielectric constants and polarities demonstrate more pronounced effects on crystallization behavior [11]. Ethanol, methanol, and dioxane prove particularly effective as co-solvents, with optimal concentrations ranging from 5-15 volume percent of the total solvent mixture [11]. These organic solvents modify water activity and alter solvation patterns around growing crystal faces, leading to enhanced morphological control [11].
The enhanced crystallization control achieved through mixed solvent systems operates through multiple mechanisms [11]. Organic co-solvents reduce the solubility of target compounds in the crystallization medium, increasing the flux of molecules to the crystal-solution interface [11]. Additionally, the presence of organic solvents facilitates dehydration of crystallizing species, which must occur prior to incorporation into the crystal lattice [11].
The disruption of structured water layers at crystal surfaces by organic co-solvents enables more effective binding of additives and crystallizing molecules [11]. This effect reduces the energy barriers for crystal growth and enhances the incorporation of guest species within the growing crystal structure [11].
Dynamic crystallization techniques, also known as crystallization-induced transformation (CIT), provide powerful tools for controlling selectivity in natural product synthesis [12]. This approach enables preferential crystallization of desired products under equilibrium conditions, regardless of their kinetic or thermodynamic stability in solution [12].
The method proves particularly valuable for complex natural product syntheses where conventional kinetic and thermodynamic control approaches fail to provide adequate selectivity [12]. Two-component reactions involving dynamic crystallization can achieve complete conversion to single products through selective precipitation, dramatically simplifying purification procedures [12].
| Compound Type | Primary Solvent | Co-solvent (vol%) | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|---|---|
| Substituted naphthalenes | Ethanol | Water (10) | 0-25 | Prismatic | 95-98 [13] |
| Naphthalene acids | Acetonitrile | Ethanol (15) | -10 to 10 | Needle-like | 92-96 [13] |
| Methoxy derivatives | n-Hexane | - | 20-40 | Plate-like | 85-92 [13] |
| Complex natural products | MTBE | Various (5-20) | Variable | Mixed | 90-99 [12] |
Temperature control during crystallization significantly affects both yield and product quality [13]. Slow cooling rates (0.1-0.5°C/min) generally provide better crystal morphology and higher purities compared to rapid cooling methods [13]. The optimal cooling rate depends on the specific compound structure and solvent system employed [13].
Seeding strategies enhance reproducibility and control over crystal nucleation [12]. The addition of pure seed crystals of the desired polymorph at appropriate supersaturation levels ensures consistent crystal form selection [12]. Dynamic crystallization processes can achieve theoretical yields approaching 100% when combined with appropriate seeding techniques [12].
Agitation methods influence crystal size distribution and morphology [11]. Gentle stirring or gas sparging provides adequate mixing while avoiding excessive shear forces that could lead to crystal breakage or secondary nucleation [11]. The agitation rate must be optimized for each specific system to balance mass transfer requirements with crystal quality considerations [11].